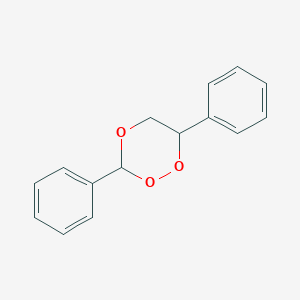

1,2,4-Trioxane, 3,6-diphenyl-

Description

BenchChem offers high-quality 1,2,4-Trioxane, 3,6-diphenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,4-Trioxane, 3,6-diphenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

61040-98-0 |

|---|---|

Molecular Formula |

C15H14O3 |

Molecular Weight |

242.27 g/mol |

IUPAC Name |

3,6-diphenyl-1,2,4-trioxane |

InChI |

InChI=1S/C15H14O3/c1-3-7-12(8-4-1)14-11-16-15(18-17-14)13-9-5-2-6-10-13/h1-10,14-15H,11H2 |

InChI Key |

GBTMUXIDJBIISN-UHFFFAOYSA-N |

Canonical SMILES |

C1C(OOC(O1)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Significance of the 1,2,4 Trioxane Structural Motif

The 1,2,4-trioxane (B1259687) ring is a six-membered heterocycle containing an endoperoxide bridge, a feature that is central to its chemical reactivity and biological importance. This structural motif is the cornerstone of the potent antimalarial drug artemisinin (B1665778), isolated from the plant Artemisia annua. nih.govresearchgate.net The discovery of artemisinin and its derivatives revolutionized malaria treatment, particularly for strains resistant to conventional drugs. nih.gov

The significance of the 1,2,4-trioxane scaffold lies in its peroxide bond. It is widely accepted that the antimalarial activity of compounds containing this motif stems from the iron(II)-mediated cleavage of the O-O bond within the malaria parasite. researchgate.net This cleavage generates reactive oxygen species and carbon-centered radicals that are cytotoxic to the parasite. researchgate.net This mechanism of action has spurred extensive research into synthetic 1,2,4-trioxanes to develop new, effective, and economically viable antimalarial agents. nih.gov Beyond malaria, the cytotoxic potential of the 1,2,4-trioxane ring has led to investigations into its efficacy against other diseases, including cancer. mdpi.comnih.govnih.gov

Rationale for Investigation of 3,6 Diphenyl Substitution

The substitution pattern on the 1,2,4-trioxane (B1259687) ring plays a crucial role in modulating its stability, solubility, and biological activity. The investigation of 3,6-diphenyl-1,2,4-trioxane is a logical progression in the systematic exploration of this pharmacophore. Aryl substituents, such as phenyl groups, are common in drug discovery due to their ability to influence pharmacokinetic and pharmacodynamic properties through various interactions.

While specific research dedicated solely to 1,2,4-Trioxane, 3,6-diphenyl- is limited in publicly available literature, the rationale for its investigation can be inferred from structure-activity relationship (SAR) studies on related compounds. For instance, studies on various substituted 1,2,4-trioxanes have shown that the nature and position of substituents significantly impact their antimalarial potency. nih.govacs.org The presence of phenyl groups can enhance the stability of the molecule and influence its binding affinity to biological targets. acs.org

Furthermore, the synthesis of symmetrically substituted trioxanes like the 3,6-diphenyl derivative can be more straightforward than that of more complex, multi-chiral natural product analogs. This potential for more efficient synthesis is a key driver in the development of affordable therapeutics. researchgate.net Computational studies on related diphenyl-substituted heterocyclic systems have also been employed to predict their structural stability and electronic properties, guiding further experimental work. researchgate.net

Table 1: General Physicochemical Properties of Aryl-Substituted 1,2,4-Trioxanes (Illustrative)

| Property | Description | Significance |

| Molecular Weight | The mass of one mole of the substance. For 1,2,4-Trioxane, 3,6-diphenyl- , this would be higher than the parent trioxane (B8601419) due to the two phenyl groups. | Influences solubility, boiling point, and diffusion across biological membranes. |

| Lipophilicity (LogP) | The logarithm of the partition coefficient between octanol (B41247) and water. Phenyl groups generally increase lipophilicity. | Affects absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. |

| Hydrogen Bond Donors/Acceptors | The number of hydrogen bond donors and acceptors in the molecule. The ether and peroxide oxygens can act as acceptors. | Crucial for molecular recognition and binding to biological targets. |

| Molar Refractivity | A measure of the total polarizability of a mole of a substance. | Related to the volume of the molecules and their London dispersion forces. |

Historical Context of Trioxane Research in Synthetic Peroxide Chemistry

Precursor Synthesis and Reactivity in Trioxane Annulation

The construction of the 1,2,4-trioxane ring system is heavily reliant on the strategic synthesis and subsequent reactivity of key precursor molecules. A common and effective approach involves the use of β-hydroperoxy alcohols. These precursors are typically prepared through regio- and stereoselective ene reactions of substituted allyl alcohols with singlet oxygen. thieme-connect.de Another method for precursor synthesis is the treatment of epoxides with hydrogen peroxide. thieme-connect.de

The reactivity of these precursors is central to the annulation, or ring-forming, process. For instance, allylic hydroperoxides can add to aldehydes and ketones to form hemiperoxyacetals. These intermediates can then undergo cyclization to afford the desired 1,2,4-trioxane structure. ucl.ac.uk The choice of substituents on the precursors can influence the reactivity and the stereochemical outcome of the cyclization. For example, allylic hydroperoxides derived from the photooxygenation of specific allylic alcohols can lead to 1,2,4-trioxanes with particular substituents at the C-6 position. ucl.ac.uk

Photooxygenation Strategies for 1,2,4-Trioxane Ring Formation.thieme-connect.deucl.ac.ukacs.orgresearchgate.netnih.govsci-hub.senih.govacademie-sciences.frdtic.milthieme-connect.de

Photooxygenation, a reaction involving light, a photosensitizer, and oxygen, is a powerful tool for generating the peroxide bond essential for the 1,2,4-trioxane ring. researchgate.net This method often utilizes singlet oxygen (¹O₂), an excited state of molecular oxygen, to react with suitable organic substrates. acs.orgsci-hub.se

Sensitized Photooxygenation Approaches to Hydroperoxide Intermediates.thieme-connect.deucl.ac.ukacs.orgresearchgate.netnih.govsci-hub.se

In sensitized photooxygenation, a photosensitizer absorbs light and transfers the energy to ground-state triplet oxygen, generating singlet oxygen. Common sensitizers include tetraphenylporphyrin (B126558) (TPP) and methylene (B1212753) blue. thieme-connect.deacs.org This generated singlet oxygen then reacts with an alkene, typically an allylic alcohol, in an "ene" reaction to form an allylic hydroperoxide. thieme-connect.deacs.org This hydroperoxide is a crucial intermediate in the synthesis of the 1,2,4-trioxane ring. ucl.ac.uk The choice of sensitizer (B1316253) and solvent can influence the efficiency and selectivity of the reaction. sci-hub.se For example, the TPP-sensitized photooxidation of certain allylic alcohols can regioselectively yield hydroperoxide intermediates. acs.org

| Sensitizer | Substrate Example | Intermediate | Reference |

| Tetraphenylporphyrin (TPP) | Allylic Alcohols | Allylic Hydroperoxides | acs.org |

| Methylene Blue | 3-Arylcyclohex-2-enols | 3-Aryl-2-hydroperoxycyclohex-3-enols | thieme-connect.de |

Regioselective Photooxygenation in Trioxane Precursor Formation.thieme-connect.de

The regioselectivity of the photooxygenation reaction is a critical factor in determining the final structure of the 1,2,4-trioxane. By carefully choosing the substrate, it is possible to direct the addition of singlet oxygen to a specific position on the molecule. For instance, the photooxygenation of 3-arylcyclohex-2-enols using methylene blue as a sensitizer leads to the formation of 3-aryl-2-hydroperoxycyclohex-3-enols. thieme-connect.de These specific hydroperoxide precursors can then be used to construct 1,2,4-trioxanes with defined substitution patterns. thieme-connect.de Similarly, the photooxygenation of certain allylic alcohols can proceed with high regioselectivity to produce the necessary hydroperoxide intermediates for trioxane synthesis. ucl.ac.uk

Peroxyacetalization Reactions in 1,2,4-Trioxane Construction.ucl.ac.uksemanticscholar.orgresearchgate.net

Peroxyacetalization is a key cyclization strategy for forming the 1,2,4-trioxane ring from appropriate precursors. This reaction typically involves the condensation of a hydroperoxide, often a β-hydroperoxy alcohol, with an aldehyde or a ketone. thieme-connect.de

Acid-Catalyzed Peroxyacetalization.thieme-connect.deucl.ac.uk

The condensation of β-hydroperoxy alcohols with aldehydes or ketones can be efficiently catalyzed by Brønsted acids. thieme-connect.de This acid-catalyzed peroxyacetalization is a straightforward method for synthesizing 1,2,4-trioxanes. thieme-connect.de The reaction proceeds through the formation of a hemiperoxyacetal intermediate, which then undergoes intramolecular cyclization to yield the trioxane ring. nih.gov For example, β-hydroperoxy alcohols can react with various ketones in the presence of an acid catalyst to produce the corresponding 1,2,4-trioxanes. thieme-connect.de

| Catalyst Type | Precursors | Intermediate | Product | Reference |

| Brønsted Acid | β-Hydroperoxy alcohol, Aldehyde/Ketone | Hemiperoxyacetal | 1,2,4-Trioxane | thieme-connect.denih.gov |

Lewis Acid-Mediated Peroxyacetalization.ucl.ac.ukresearchgate.netmdpi.com

Lewis acids can also be employed to mediate the peroxyacetalization reaction. researchgate.netmdpi.com For instance, tin(IV) chloride (SnCl₄) and titanium(IV) chloride (TiCl₄) have been used to promote the reaction of peroxyacetals with electron-rich alkenes. semanticscholar.org The stability of the peroxide bridge in artemisinin and its analogues towards certain Lewis acids like TiCl₄, SnCl₄, and boron trifluoride etherate (BF₃·OEt₂) at low temperatures has been noted, which is a significant consideration in the synthesis of these complex molecules. researchgate.net

Stereoselective Synthesis of 1,2,4-Trioxane Frameworks

The stereochemistry of synthetic 1,2,4-trioxanes can significantly influence their biological activity. nih.gov Consequently, the development of stereoselective synthetic methods is of paramount importance. These methods aim to control the relative and absolute configuration of the stereocenters within the trioxane ring and its substituents.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. wikipedia.org This strategy has been successfully applied to the synthesis of enantioenriched 1,2,4-trioxanes. Chiral oxazolidinones, for example, have been widely used to control stereoselectivity in various transformations, including those that could be adapted for trioxane synthesis. wikipedia.orgnih.gov The auxiliary is typically removed after the key stereocenter-forming step. wikipedia.org

Asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large amount of an enantioenriched product, represents a more atom-economical approach. nih.gov A notable example is the desymmetrization of p-peroxyquinols using a Brønsted acid-catalyzed acetalization/oxa-Michael cascade. nih.govacs.org This method provides access to enantioenriched trioxanes in high yields and selectivities. nih.govacs.org Mechanistic studies suggest that this transformation proceeds through a dynamic kinetic resolution of a peroxy hemiacetal intermediate. nih.gov

Diastereoselective synthesis aims to control the formation of one diastereomer over others. The Griesbaum co-ozonolysis reaction is a key method for the diastereoselective synthesis of 1,2,4-trioxolanes, which are structurally related to 1,2,4-trioxanes. acs.orgnih.gov This reaction has been shown to produce products with a trans relationship between certain substituents and the peroxide bridge. acs.orgnih.gov While focused on trioxolanes, the principles of stereocontrol are relevant to the synthesis of substituted 1,2,4-trioxanes.

Furthermore, highly diastereoselective photooxygenation of certain 1,3-diols can produce hydroperoxides that serve as precursors for diastereomerically enriched bicyclic 1,2,4-trioxanes. mdpi.com The subsequent peroxyacetalization step, catalyzed by an acid such as pyridinium-p-toluenesulfonic acid (PPTS), proceeds with retention of the stereochemistry established in the photooxygenation step. mdpi.com

Table 2: Diastereoselective Synthesis of 1,2,4-Trioxanes and Analogues

| Method | Key Reaction | Substrate | Outcome |

|---|---|---|---|

| Griesbaum Co-ozonolysis | Ozonolysis | Alkenes and carbonyl compounds | Diastereoselective formation of 1,2,4-trioxolanes acs.orgnih.govresearchgate.net |

| Photooxygenation/Peroxyacetalization | Singlet oxygen ene reaction | 1,3-Diols | Highly diastereoselective formation of hydroperoxide precursors to bicyclic 1,2,4-trioxanes mdpi.com |

Cascade and Tandem Reaction Approaches to Complex 1,2,4-Trioxane Scaffolds

Cascade reactions, also known as tandem or domino reactions, are chemical processes in which multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. wikipedia.orgrsc.orgnumberanalytics.com These reactions are highly efficient and can rapidly generate molecular complexity from simple starting materials. numberanalytics.comnih.gov

The application of cascade reactions to the synthesis of 1,2,4-trioxanes allows for the construction of complex, often polycyclic, scaffolds in a single step. For example, a Brønsted acid-catalyzed acetalization/oxa-Michael cascade has been developed for the asymmetric synthesis of 1,2,4-trioxanes from p-peroxyquinols and various aldehydes. nih.govacs.org This reaction proceeds through a sequence of intramolecular events to furnish the trioxane ring with multiple stereocenters. nih.gov

Another powerful strategy involves the Thiol-Olefin Co-Oxygenation (TOCO) methodology. This approach has been used to synthesize a library of sulfide (B99878) and sulfone-substituted 1,2,4-trioxanes. rsc.org The resulting trioxane units exhibit remarkable stability, allowing for further functionalization. rsc.org These cascade approaches are not only elegant but also offer significant advantages in terms of atom economy and reduction of waste. rsc.org

Peroxide Bond Cleavage Pathways

The pivotal step in the transformation of 1,2,4-trioxanes is the cleavage of the peroxide (O-O) bond. This can be initiated through various means, including thermal or chemical activation.

Reductive Activation Mechanisms (e.g., Fe(II)-induced Cleavage)

A key activation pathway for 1,2,4-trioxanes involves reductive cleavage of the endoperoxide bridge, often induced by transition metal ions like iron(II) (Fe(II)). researchgate.net This process is analogous to the activation of the antimalarial drug artemisinin and its derivatives, which also contain a 1,2,4-trioxane ring. engineering.org.cnresearchgate.net

The interaction with Fe(II) is believed to initiate a single electron transfer, leading to the homolytic cleavage of the peroxide bond. researchgate.net This results in the formation of radical intermediates. researchgate.netresearchgate.net While the general mechanism is accepted, the precise nature of the subsequent steps and the role of different iron species (e.g., heme vs. free Fe(II)) can influence the reaction course. researchgate.net

The reaction of 6-(1′-phenylvinyl)-1,2,4-trioxanes with reagents like FeCl2·4H2O has been studied to understand this process. researchgate.net

Formation and Reactivity of Radical Intermediates

Following the Fe(II)-induced cleavage of the peroxide bond in 1,2,4-trioxanes, a cascade of radical reactions ensues. researchgate.netresearchgate.net The initial step generates an oxygen-centered radical. researchgate.net Subsequent rearrangements and fragmentations can lead to the formation of carbon-centered radicals. researchgate.netlibretexts.org

These radical intermediates are highly reactive species. libretexts.org Their stability is influenced by substituents on the trioxane ring. For instance, benzylic and allylic radicals are stabilized by resonance. libretexts.org The reactivity of these radicals is central to the subsequent chemical transformations, which can include hydrogen abstraction, addition to double bonds, or further fragmentation. libretexts.org It is proposed that these radical species are responsible for the biological activity observed in related antimalarial compounds. researchgate.netresearchgate.net

Rearrangement Reactions and Fragmentation Pathways

Once the peroxide bond is cleaved and radical intermediates are formed, 1,2,4-trioxanes can undergo a variety of rearrangement and fragmentation reactions. These pathways are often complex and can lead to a diverse array of products. For instance, electrophile-induced rearrangements of certain 1,2,4-trioxanes can lead to the formation of benzofuran (B130515) and benzopyran derivatives. rsc.org

The specific products formed depend on the structure of the starting trioxane and the reaction conditions. The fragmentation pathways can involve the scission of C-C and C-O bonds within the molecule, ultimately leading to smaller, more stable molecules. These reactions are often driven by the formation of thermodynamically favorable products.

Kinetic and Thermodynamic Considerations in Reaction Pathways

The pathways followed during the transformation of 1,2,4-trioxanes are governed by kinetic and thermodynamic principles. The thermal decomposition of cyclic organic peroxides, including 1,2,4-trioxanes, generally follows first-order kinetics. researchgate.net

The stability of the 1,2,4-trioxane ring and the activation energy for peroxide bond cleavage are influenced by the substituents on the ring. researchgate.net For example, the thermal decomposition of trans-3,6-dimethyl-3,6-diphenyl-1,2,4,5-tetraoxacyclohexane shows a significant solvent effect on the rate constant and activation parameters (ΔH# and ΔS#). researchgate.net

The study of reaction kinetics provides valuable insights into the mechanism. For instance, the rate of polymerization of cyclic monomers is often related to the ring strain, with more strained rings exhibiting faster polymerization rates. mdpi.com Thermodynamic data, such as activation enthalpy (ΔH‡) and activation entropy (ΔS‡), help in understanding the energy profile of the reaction and the nature of the transition state. acs.org For example, the enantiomeric interconversion of certain olefins has been studied to determine these thermodynamic parameters. acs.org

| Reaction | Activation Energy (Ea) | Activation Enthalpy (ΔH‡) | Activation Entropy (ΔS‡) |

| Enantiomeric interconversion of trans-olefin 1 | 25.2 kcal mol⁻¹ acs.org | 24.6 kcal mol⁻¹ acs.org | -9.1 cal K⁻¹ mol⁻¹ acs.org |

| Enantiomeric interconversion of cis-olefin 2 | 21.5 kcal mol⁻¹ acs.org | 20.8 kcal mol⁻¹ acs.org | -8.5 cal K⁻¹ mol⁻¹ acs.org |

Computational and Theoretical Studies of 1,2,4 Trioxane, 3,6 Diphenyl

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

No specific studies utilizing Density Functional Theory (DFT) or Ab Initio methods on 3,6-diphenyl-1,2,4-trioxane were identified. Such calculations would be invaluable for understanding the molecule's fundamental properties.

Electronic Structure and Bonding Analysis of the 1,2,4-Trioxane (B1259687) Ring

A detailed electronic structure and bonding analysis for 3,6-diphenyl-1,2,4-trioxane is not available. A theoretical study would likely focus on the distribution of electron density, the nature of the orbitals (particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)), and the characteristics of the crucial O-O peroxide bond. General studies on the 1,2,4-trioxane nucleus suggest its stability is intermediate between that of 1,2-dioxane and 1,2,4,5-tetraoxane, a finding that would need to be specifically calculated and confirmed for the diphenyl derivative.

Transition State Characterization for Peroxide Reactivity

Characterization of the transition states involved in the cleavage of the peroxide bond—a key step in the biological activity of many trioxanes—has not been reported for 3,6-diphenyl-1,2,4-trioxane. Research in this area would involve calculating the energy barriers for homolytic cleavage of the O-O bond to form a diradical intermediate, providing insight into the compound's potential reactivity and stability.

Molecular Dynamics Simulations to Explore Conformational Space

There are no published molecular dynamics (MD) simulations specifically exploring the conformational space of 3,6-diphenyl-1,2,4-trioxane. MD simulations would be instrumental in mapping how the molecule behaves over time, including the flexibility of the trioxane (B8601419) ring and the rotational freedom of the two phenyl substituents, which would be crucial for understanding its interactions in a biological or chemical system.

Conformational Analysis and Energy Landscapes of 3,6-Diphenyl-1,2,4-Trioxane

A formal conformational analysis and the corresponding energy landscape for this compound are absent from the literature. Such a study would typically identify the most stable low-energy conformations, such as chair or boat forms for the trioxane ring, and determine the relative orientations (axial vs. equatorial) of the phenyl groups. The energetic penalties for transitioning between these states would also be calculated to understand the molecule's structural dynamics.

Spectroscopic Parameter Prediction and Correlation with Experimental Data

While computational methods are frequently used to predict spectroscopic data (such as NMR, IR, and Raman spectra) to aid in experimental characterization, these predictions have not been published for 3,6-diphenyl-1,2,4-trioxane. Performing these calculations and correlating them with experimentally obtained spectra would be essential for unequivocally confirming the compound's structure and understanding its vibrational modes and electronic transitions.

Derivatization Strategies and Functionalization of 1,2,4 Trioxane, 3,6 Diphenyl

Introduction of Diverse Functional Groups for Chemical Diversification

Research into related aryl-substituted 1,2,4,5-tetraoxanes has shown that introducing substituents on the aromatic rings can significantly impact biological activity. For instance, the introduction of ethyl, isopropyl, or n-propyl groups on the aromatic rings of 3,6-diphenyl- nih.govnih.govresearchgate.netresearchgate.nettetraoxanes was found to improve antimalarial activity, whereas n-butyl or t-butyl groups led to a decrease. nih.govresearchgate.net This highlights the sensitivity of the structure-activity relationship to the nature of the appended functional groups.

Similarly, for 1,2,4-trioxanes, derivatization provides synthetic handles for subsequent modifications. nih.gov For example, a vinyl bromide derivative allows for the incorporation of various functional groups through cross-coupling reactions. nih.gov The functionalization of the phenyl rings of 3,6-diphenyl-1,2,4-trioxane could follow established synthetic organic methodologies, including electrophilic aromatic substitution reactions to introduce nitro, halogen, or acyl groups, which can then be further transformed into amines, amides, and other functionalities.

Table 1: Examples of Functional Groups for Diversification of Aryl-Substituted Trioxanes

| Functional Group Category | Specific Example(s) | Potential Modification Reaction |

| Alkyl Groups | Ethyl, Isopropyl, n-Propyl | Friedel-Crafts Alkylation |

| Halogens | Fluoro, Chloro, Bromo | Electrophilic Halogenation |

| Nitrogen-containing | Nitro (NO₂), Amino (NH₂) | Nitration followed by Reduction |

| Oxygen-containing | Hydroxyl (OH), Methoxy (OCH₃) | Nucleophilic Aromatic Substitution |

| Sulfur-containing | Thioalkyl, Sulfonyl | --- |

These modifications are crucial for exploring the chemical space around the 3,6-diphenyl-1,2,4-trioxane core, leading to the development of analogs with potentially enhanced properties.

Synthesis of Spiro-Annulated and Bridged 1,2,4-Trioxane (B1259687) Derivatives

Creating more complex, three-dimensional structures from the 1,2,4-trioxane core can be achieved through the synthesis of spiro-annulated and bridged derivatives. Spiro-fused compounds, where two rings are connected by a single common atom, introduce significant structural rigidity and novel spatial arrangements. mdpi.com This approach has been successfully applied to the 1,2,4-trioxane system to generate chemical diversity.

A notable strategy involves the synthesis of 3,3-spiroanellated 1,2,4-trioxanes. nih.govresearchgate.net This process often begins with the synthesis of allylic alcohols, which are then converted to β-hydroperoxyalcohols via photooxygenation. nih.gov The final spiro-annulated trioxane (B8601419) ring is formed through a peroxyketalization reaction. For instance, novel 3,3-spiroanellated 5-aryl, 6-arylvinyl-substituted 1,2,4-trioxanes have been synthesized and evaluated for their biological activities. nih.gov

Applying this concept to 3,6-diphenyl-1,2,4-trioxane would involve modifying one of the phenyl-bearing carbons (C3 or C6) to incorporate a spirocyclic moiety. This could be achieved by starting with a ketone precursor that already contains the desired spiro ring, which would then be incorporated into the trioxane structure during the cyclization step. The resulting molecules would possess a unique and rigid three-dimensional architecture.

Table 2: Synthetic Strategy for Spiro-Annulated 1,2,4-Trioxanes

| Step | Reaction Type | Key Intermediates | Purpose |

| 1 | Condensation | Homochalcones | Formation of the carbon backbone. |

| 2 | Reduction | Allylic Alcohols | Preparation for photooxygenation. |

| 3 | Photooxygenation | β-hydroperoxyalcohols | Introduction of the peroxide moiety. |

| 4 | Peroxyketalization | Spiro-annulated 1,2,4-trioxanes | Cyclization to form the final spiro product. nih.gov |

Bridged derivatives represent another class of structurally complex trioxanes, where two non-adjacent atoms of the trioxane ring are connected by a bridge of one or more atoms. The synthesis of such compounds is challenging but offers access to highly constrained molecular architectures.

Chemical Linkage for Hybrid Molecular Architectures

The development of hybrid molecules, which covalently link two or more distinct pharmacophores, is a promising strategy in drug discovery. nih.gov This approach aims to create dual-action agents or to improve the properties of one pharmacophore by attaching it to another. The 1,2,4-trioxane ring system is an attractive component for such hybrid architectures due to its well-established biological importance. nih.gov

For 3,6-diphenyl-1,2,4-trioxane, this strategy would involve chemically linking the core structure to another biologically active molecule. The connection can be made through a flexible or rigid linker attached to one of the phenyl rings. The design of these hybrid molecules requires synthetic handles on the trioxane portion, which can be introduced as described in Section 5.1.

The goal of creating these hybrids can be multifaceted:

Targeting Multiple Pathways: Combining a trioxane with another agent can address multifactorial diseases by hitting two distinct biological targets. nih.gov

Improving Pharmacokinetics: The attached molecule might improve the solubility, absorption, or distribution of the trioxane.

Overcoming Resistance: In the context of infectious diseases, a hybrid molecule might be able to overcome resistance mechanisms that affect the individual components. nih.gov

Examples in the literature include hybrids of 1,2,4-trioxolanes/trioxanes designed as potential antimalarial agents. nih.gov These studies provide a blueprint for how 3,6-diphenyl-1,2,4-trioxane could be incorporated into larger, multifunctional molecular constructs.

Regioselective Functionalization Techniques for Modifying the Trioxane Core

Regioselective functionalization allows for the precise modification of a specific position on a molecule, which is crucial for establishing clear structure-activity relationships. For 3,6-diphenyl-1,2,4-trioxane, regioselectivity is most relevant to the functionalization of the two phenyl rings, enabling chemists to introduce substituents at the ortho, meta, or para positions selectively.

One of the most powerful tools for achieving regioselectivity is the use of directing groups in transition-metal-catalyzed C-H bond functionalization. researchgate.netnih.gov A directing group is a functional group already present on the substrate that coordinates to a metal catalyst, bringing the catalyst into close proximity to a specific C-H bond and facilitating its activation and subsequent functionalization. nih.gov

Application to 3,6-diphenyl-1,2,4-trioxane:

Installation of a Directing Group: A suitable directing group, such as a pyridine, amide, or oxime, would first need to be installed on one of the phenyl rings. nih.govnih.gov

Directed C-H Activation: A palladium catalyst, for example, would then coordinate to the directing group and selectively activate a C-H bond at the ortho position. nih.gov

Functionalization: The activated C-H bond can then react with a coupling partner to introduce a new functional group (e.g., an aryl, alkyl, or acetate group).

This strategy provides a predictable way to synthesize ortho-substituted 3,6-diphenyl-1,2,4-trioxane derivatives. Achieving meta or para selectivity is more challenging and often requires different strategies, such as using precursors that already have the desired substitution pattern before the trioxane ring is formed. The choice of directing group and reaction conditions can be fine-tuned to control the outcome of the functionalization. nih.gov

Table 3: Common Directing Groups for C-H Functionalization

| Directing Group | Target Position | Typical Metal Catalyst |

| Pyridine | ortho | Palladium (Pd) |

| Picolinamide | ortho | Palladium (Pd) |

| Oxime Ethers | ortho | Palladium (Pd) nih.gov |

| Perfluorinated Amides | beta (aliphatic) | Palladium (Pd) nih.gov |

By employing these advanced synthetic techniques, it is possible to systematically and selectively modify the 3,6-diphenyl-1,2,4-trioxane scaffold, paving the way for the creation of new chemical entities with tailored properties.

Advanced Spectroscopic and Chromatographic Characterization of 1,2,4 Trioxane, 3,6 Diphenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Through the analysis of 1D and 2D NMR spectra, it is possible to map the connectivity of atoms and deduce the stereochemical arrangement of substituents. For 1,2,4-Trioxane (B1259687), 3,6-diphenyl-, which can exist as cis and trans isomers, NMR is crucial for distinguishing between these stereoisomers.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of hydrogen atoms. For 3,6-diphenyl-1,2,4-trioxane, the spectrum is expected to show distinct signals for the phenyl protons, the methine protons at the C3 and C6 positions, and the methylene (B1212753) protons at the C5 position.

Phenyl Protons: A complex multiplet, typically in the range of δ 7.2–7.5 ppm, would correspond to the ten protons of the two phenyl groups.

Methine Protons (H3, H6): These protons are attached to carbons bonded to two oxygen atoms, leading to a downfield shift. Their signals would likely appear as singlets or multiplets depending on the isomer and coupling with C5 protons.

Methylene Protons (H5): The two protons at the C5 position are diastereotopic and would be expected to appear as an AB quartet, further split by coupling to the methine protons in the cis isomer.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments.

Phenyl Carbons: Signals for the aromatic carbons are expected in the δ 125–140 ppm region.

Trioxane (B8601419) Ring Carbons: The C3 and C6 carbons, being acetalic and bonded to two oxygens, would be highly deshielded, appearing significantly downfield (expected > 90 ppm). The C5 carbon, a methylene group flanked by an oxygen and a carbon, would appear further upfield.

2D NMR Spectroscopy: Two-dimensional NMR techniques are essential for assembling the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling relationships. Key correlations would be expected between the methine protons (H3/H6) and the methylene protons (H5), confirming the connectivity within the trioxane ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates proton signals with their directly attached carbon atoms. It would definitively assign the carbon signals for C3, C6, and C5 by correlating them with their respective proton signals.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations |

|---|---|---|---|

| Phenyl (C₆H₅) | ~ 7.2 - 7.5 (m) | ~ 125 - 140 | HMBC: Phenyl protons to C3/C6 |

| C3-H / C6-H | ~ 5.5 - 6.0 (s or m) | ~ 90 - 105 | COSY: H3/H6 to H5; HSQC: C3/C6 to H3/H6 |

| C5-H₂ | ~ 4.0 - 4.5 (AB quartet) | ~ 65 - 75 | COSY: H5 to H3/H6; HSQC: C5 to H5 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental composition of the molecule. For 1,2,4-Trioxane, 3,6-diphenyl- (C₁₅H₁₄O₃), the calculated exact mass is 254.0943 g/mol . HRMS analysis would be used to confirm this molecular formula by matching the experimentally measured mass to the theoretical mass with a high degree of precision (typically within 5 ppm).

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented, and the resulting fragment ions are analyzed. This provides detailed structural information. The fragmentation of 3,6-diphenyl-1,2,4-trioxane is expected to be initiated by the cleavage of the weak peroxide (O-O) bond. Subsequent rearrangements and further fragmentation would yield characteristic ions.

Expected Fragmentation Pathway:

Peroxide Bond Cleavage: The initial step is the homolytic or heterolytic cleavage of the O2-O1 bond.

Ring Opening and Fragmentation: This can lead to the formation of a benzaldehyde (B42025) radical cation (m/z 106) and other related fragments.

Loss of Phenyl Group: Fragmentation may also involve the loss of a phenyl group (C₆H₅•), leading to an ion at m/z 177.

| m/z | Proposed Fragment Structure | Formula |

|---|---|---|

| 254 | [M]⁺ (Molecular Ion) | [C₁₅H₁₄O₃]⁺ |

| 177 | [M - C₆H₅]⁺ | [C₉H₉O₃]⁺ |

| 106 | Benzaldehyde radical cation | [C₇H₆O]⁺ |

| 105 | Benzoyl cation | [C₇H₅O]⁺ |

| 77 | Phenyl cation | [C₆H₅]⁺ |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of 3,6-diphenyl-1,2,4-trioxane would exhibit characteristic absorption bands for its structural components.

Aromatic C-H Stretch: Peaks above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).

Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

Aromatic C=C Stretch: Characteristic absorptions in the 1450-1600 cm⁻¹ region.

C-O Stretch: Strong bands in the 1000-1200 cm⁻¹ region corresponding to the ether and peroxide C-O bonds.

O-O Stretch: A weak to medium absorption band for the peroxide linkage is expected in the 800-900 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule. The primary chromophores in 3,6-diphenyl-1,2,4-trioxane are the two phenyl rings. The spectrum is expected to show absorptions corresponding to π → π* transitions. The presence of the trioxane ring as an auxochrome would cause a slight shift in the absorption maxima compared to unsubstituted benzene. One would expect a strong absorption band (the E2-band) around 200-220 nm and a weaker, structured band (the B-band) around 250-270 nm. utoronto.ca

| Spectroscopic Technique | Expected Absorption | Corresponding Functional Group / Transition |

|---|---|---|

| IR | 3030 - 3100 cm⁻¹ | Aromatic C-H Stretch |

| 2850 - 2960 cm⁻¹ | Aliphatic C-H Stretch | |

| 1450 - 1600 cm⁻¹ | Aromatic C=C Stretch | |

| 1000 - 1200 cm⁻¹ | C-O Stretch | |

| 800 - 900 cm⁻¹ | O-O Stretch (Peroxide) | |

| UV-Vis | ~ 250 - 270 nm | π → π* (B-band, Phenyl) |

| ~ 200 - 220 nm | π → π* (E2-band, Phenyl) |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

While NMR can distinguish between isomers in solution, X-ray crystallography provides the definitive, unambiguous structure of a molecule in the solid state. A single-crystal X-ray diffraction study of 1,2,4-Trioxane, 3,6-diphenyl- would yield a three-dimensional model of the molecule.

This analysis would confirm:

Absolute Stereochemistry: The relative orientation (cis or trans) of the two phenyl substituents on the trioxane ring.

Ring Conformation: The precise conformation of the six-membered trioxane ring (e.g., chair, twist-boat). Substituted 1,3,5-trioxanes often adopt a chair conformation. nih.gov

Bond Lengths and Angles: Precise measurements of all bond lengths and angles. Of particular interest would be the length of the O-O peroxide bond (typically ~1.47-1.49 Å) and the C-O bonds within the heterocyclic ring.

Intermolecular Interactions: Information on how the molecules pack in the crystal lattice, including any significant intermolecular forces like C-H···O hydrogen bonds.

| Parameter | Expected Information / Value |

|---|---|

| Stereochemistry | Unambiguous determination of cis vs. trans isomer |

| Trioxane Ring Conformation | Chair or Twist-Boat |

| Peroxide Bond Length (O-O) | ~ 1.47 - 1.49 Å |

| Acetal Bond Lengths (O-C-O) | ~ 1.41 - 1.43 Å |

| Crystal System & Space Group | Determined from diffraction data |

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Mixture Analysis.

The purity of 1,2,4-Trioxane, 3,6-diphenyl-, a compound of significant interest in synthetic chemistry, is paramount for its characterization and subsequent applications. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques routinely employed for the purity assessment of this and related trioxanes, as well as for the analysis of complex mixtures containing these compounds.

Given that 1,2,4-Trioxane, 3,6-diphenyl- possesses phenyl groups, it exhibits ultraviolet (UV) absorbance, making UV detection a viable method in HPLC analysis. The selection of the stationary phase and mobile phase is critical for achieving optimal separation from starting materials, byproducts, and degradation products. Reversed-phase HPLC, utilizing a C18 column, is a common choice for nonpolar compounds like this trioxane. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile or methanol, and water. Isocratic elution, where the mobile phase composition remains constant, can be effective for simple purity checks. However, for complex mixtures or to obtain a detailed impurity profile, gradient elution, where the solvent composition is varied over time, is often preferred to achieve better resolution of all components.

For compounds that may exist as enantiomers or diastereomers, such as substituted 1,2,4-trioxanes, chiral HPLC is the method of choice for their separation. The use of a chiral stationary phase (CSP) allows for the differential interaction with each stereoisomer, leading to their separation and enabling the determination of enantiomeric excess or diastereomeric ratio. Polysaccharide-based CSPs are widely used for the separation of a broad range of chiral compounds and would be a suitable starting point for the chiral analysis of 1,2,4-Trioxane, 3,6-diphenyl-.

GC-MS provides a complementary approach for purity assessment. The volatility of 1,2,4-Trioxane, 3,6-diphenyl- allows for its analysis by gas chromatography. The separation is typically achieved on a capillary column with a nonpolar stationary phase. The mass spectrometer detector provides not only quantitative information but also structural information based on the fragmentation pattern of the molecule upon electron ionization. This fragmentation pattern serves as a fingerprint for the compound, aiding in its identification and the characterization of any co-eluting impurities.

Interactive Data Table: Hypothetical HPLC and GC-MS Conditions for Purity Assessment

| Parameter | HPLC Method | GC-MS Method |

| Column | C18 (4.6 x 250 mm, 5 µm) | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Mobile Phase/Carrier Gas | Acetonitrile:Water (70:30 v/v) | Helium (1 mL/min) |

| Flow Rate | 1.0 mL/min | - |

| Injection Volume | 10 µL | 1 µL (splitless) |

| Oven Temperature Program | - | 150°C (1 min), then 10°C/min to 280°C (5 min) |

| Detector | UV at 254 nm | Mass Spectrometer (EI, 70 eV) |

| Expected Retention Time | ~ 8.5 min | ~ 15.2 min |

Pre-column and Post-column Derivatization for Enhanced Detection.

While 1,2,4-Trioxane, 3,6-diphenyl- possesses a UV chromophore, for trace analysis or for the detection of trioxanes lacking such a feature, derivatization techniques can significantly enhance detection sensitivity and selectivity in HPLC. Derivatization involves chemically modifying the analyte to attach a tag that is more readily detected. This can be performed either before the sample is injected into the HPLC system (pre-column) or after the separation has occurred on the column but before the detector (post-column).

Pre-column Derivatization

Pre-column derivatization offers the advantage of removing excess derivatizing reagent before injection, which can prevent interference with the chromatography. For peroxides, derivatization often targets the peroxide bond itself. A potential pre-column derivatization strategy for 1,2,4-Trioxane, 3,6-diphenyl- could involve its reaction with a reagent that is oxidized by the peroxide, leading to a fluorescent or highly UV-absorbent product. For instance, the reaction of peroxides with organic sulfides to form sulfoxides can be utilized. While specific reagents for trioxanes are not extensively documented, methods developed for other peroxides, such as peroxyacetic acid, have employed reagents like methyl p-tolyl sulfide (B99878). The resulting sulfoxide can then be quantified by HPLC with UV detection.

Another approach could involve the use of reagents that react with functional groups that might be present on derivatized trioxanes. For trioxanes synthesized with hydroxyl or amino functionalities, a wide array of fluorescent tagging agents are available, such as dansyl chloride or fluorescamine.

Post-column Derivatization

Post-column derivatization is particularly useful as it avoids the potential for the derivatization reaction to produce multiple products or for the derivatives to be unstable. The analyte is separated in its native form, and the derivatizing reagent is introduced into the mobile phase stream after the column and before the detector.

A well-established post-column derivatization method for the detection of hydroperoxides involves their reaction with p-hydroxyphenylacetic acid in the presence of horseradish peroxidase. uri.edu This reaction produces a highly fluorescent dimer of p-hydroxyphenylacetic acid, allowing for sensitive fluorescence detection. This method has been successfully applied to the analysis of various hydroperoxides and could potentially be adapted for the detection of 1,2,4-trioxanes after suitable optimization of the reaction conditions. The instrumental setup for post-column derivatization requires an additional pump to deliver the reagent, a mixing tee, and a reaction coil to allow sufficient time for the reaction to occur before the detector.

Interactive Data Table: Potential Derivatization Reagents and Detection Methods

| Derivatization Type | Reagent | Target Functionality | Detection Method |

| Pre-column | Methyl p-tolyl sulfide | Peroxide bond | UV |

| Pre-column | Dansyl chloride | Hydroxyl or Amino groups | Fluorescence |

| Post-column | p-Hydroxyphenylacetic acid / Horseradish peroxidase | Peroxide bond | Fluorescence |

| Post-column | Iodide | Peroxide bond (forms triiodide) | UV-Vis |

Structure Reactivity and Structure Selectivity Relationships in 1,2,4 Trioxane Systems

Influence of Substituents on Peroxide Reactivity and Stability

Electron-withdrawing or electron-donating substituents on the phenyl rings can modulate the electron density around the peroxide linkage, thereby affecting its stability. In general, electron-withdrawing groups tend to enhance the stability of the peroxide bond by decreasing the electron density, making it less susceptible to cleavage. Conversely, electron-donating groups can destabilize the peroxide bond.

The chemical stability of 1,2,4-trioxanes is also a critical factor, particularly in the context of their biological activity, which often involves activation by iron(II). The reaction of 1,2,4-trioxanes with ferrous salts is a key step in their proposed mechanism of antimalarial action, leading to the formation of carbon-centered radicals. The rate of this Fe(II)-mediated cleavage is influenced by the substituents on the trioxane (B8601419) ring. While direct comparative rate data for 3,6-diphenyl-1,2,4-trioxane is scarce, it is understood that the steric and electronic properties of the phenyl groups would play a significant role in the approach of the iron catalyst and the subsequent radical generation.

Table 1: Postulated Influence of Phenyl Substituents on the Reactivity of the 1,2,4-Trioxane (B1259687) Ring

| Feature | Influence of 3,6-Diphenyl Substitution | Anticipated Effect on Reactivity/Stability |

| Electronic Effects | The π-systems of the phenyl groups can interact with the orbitals of the trioxane ring. | May influence the electron density of the peroxide bond, potentially affecting its cleavage energy. |

| Steric Hindrance | The bulky phenyl groups can shield the peroxide bond from external reagents. | Could decrease the rate of reactions requiring direct attack on the peroxide linkage. |

| Radical Stabilization | The phenyl groups can stabilize adjacent radical intermediates through resonance. | May favor reaction pathways that involve the formation of benzylic radicals upon ring opening. |

Stereochemical Control over Reaction Pathways and Product Formation

The presence of two stereocenters at the C3 and C6 positions of 3,6-diphenyl-1,2,4-trioxane gives rise to cis and trans diastereomers. The relative orientation of the two phenyl groups has a profound impact on the molecule's conformation and, consequently, its reactivity and the stereochemical outcome of its reactions. The chair-like conformation of the 1,2,4-trioxane ring places the substituents in either axial or equatorial positions, with the trans isomer typically being the more thermodynamically stable due to reduced steric interactions between the bulky phenyl groups.

The stereochemistry of the starting trioxane can dictate the stereochemistry of the products formed upon ring cleavage or functionalization. For instance, in reactions involving the reductive cleavage of the peroxide bond by Fe(II), the initial formation of an oxygen-centered radical is followed by C-C bond fragmentation to generate carbon-centered radicals. The stereochemical orientation of the phenyl groups can influence the preferred fragmentation pathway and the subsequent reactions of the resulting radicals, leading to different diastereomeric products.

While specific studies detailing the stereochemical control in reactions of 3,6-diphenyl-1,2,4-trioxane are limited, the principles of stereoselectivity in related systems provide a framework for understanding its behavior. For example, in the asymmetric synthesis of more complex 1,2,4-trioxanes, the stereochemistry of existing chiral centers is known to direct the formation of new stereocenters with high diastereoselectivity. It is therefore reasonable to infer that the cis and trans isomers of 3,6-diphenyl-1,2,4-trioxane would exhibit distinct reactivity profiles and lead to different product distributions in stereoselective reactions.

Table 2: Anticipated Stereochemical Influence in Reactions of 3,6-Diphenyl-1,2,4-trioxane Isomers

| Isomer | Phenyl Group Orientation | Expected Conformational Preference | Potential Influence on Reaction Pathways |

| cis | Both phenyl groups on the same face of the trioxane ring. | Likely a dynamic equilibrium of chair conformations with one axial and one equatorial phenyl group. | May lead to specific diastereomeric products due to facial bias in the approach of reagents. |

| trans | Phenyl groups on opposite faces of the trioxane ring. | Predominantly a diaxial or diequatorial conformation, with diequatorial being more stable. | The more defined and stable conformation could lead to higher stereoselectivity in product formation. |

Emerging Research Avenues and Future Outlook for 1,2,4 Trioxane Chemistry

Development of Novel and Efficient Synthetic Methodologies

The synthesis of the 1,2,4-trioxane (B1259687) ring is a critical focus of research, aiming for methods that are not only efficient but also allow for the construction of complex and diverse molecular architectures. Traditional methods often have limitations, prompting chemists to explore innovative catalytic and cascade reactions. nih.govacs.org

A significant advancement is the use of Brønsted acid catalysis in cascade reactions. nih.govacs.org For instance, the desymmetrization of p-peroxyquinols through a Brønsted acid-catalyzed acetalization/oxa-Michael cascade has been developed to produce enantioenriched trioxanes in high yields and selectivities. nih.govacs.org This method allows for the rapid and efficient construction of multiple stereocenters. nih.gov Mechanistic studies suggest this reaction proceeds through a dynamic kinetic resolution of a peroxy hemiacetal intermediate. nih.govacs.org

Another key strategy involves photooxygenation. The self-photosensitized oxygenation of linear precursors represents a highly diastereoselective cascade process for generating bridged trioxanes. researchgate.net Thiol-olefin co-oxygenation (TOCO) of allylic alcohols is another innovative route that generates β-hydroxy peroxides, which can then be condensed with ketones to form functionalized 1,2,4-trioxanes. nih.gov

The development of new catalytic systems is also paramount. Lewis acids and heteropoly acids have been investigated for their utility in synthesizing organic peroxides, including the trioxane (B8601419) ring. mdpi.com The use of SnCl₄ as a catalyst for the peroxidation of 1,5-diketones has been shown to selectively form bridged 1,2,4-trioxolanes (ozonides), expanding the toolkit for peroxide chemistry. mdpi.com

Table 1: Overview of Modern Synthetic Methodologies for 1,2,4-Trioxanes

| Methodology | Key Features | Catalysts/Reagents | Example Application |

|---|---|---|---|

| Brønsted Acid Catalysis | Enantioselective, cascade reaction, high yields | Chiral phosphoric acids (e.g., TRIP, bis(2,4,6-triisopropylphenyl)spirobiindane phosphoric acid) | Asymmetric synthesis of trioxanes from p-peroxyquinols and aldehydes nih.govacs.org |

| Photooxygenation | Diastereoselective, cascade process | Self-sensitized or sensitizer-doped polymers | Synthesis of bridged 1,2,4-trioxanes from conjugated dienones researchgate.net |

| Thiol-Olefin Co-oxygenation (TOCO) | Forms β-hydroxy peroxide intermediates | Thiols, Oxygen | Synthesis of functionalized trioxepanes, analogous to trioxanes nih.gov |

| Heterogeneous Catalysis | Reusable catalyst, mild conditions | Silica (B1680970) Sulfuric Acid (SSA) | Synthesis of dispiro 1,2,4-trioxanes liverpool.ac.uk |

| Lewis Acid Catalysis | Ozone-free synthesis of ozonides | Tin(IV) chloride (SnCl₄) | Synthesis of bridged 1,2,4-trioxolanes from 1,5-diketones and H₂O₂ mdpi.com |

Application of Sustainable and Green Chemistry Principles in Trioxane Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for 1,2,4-trioxanes. This involves minimizing waste, using less hazardous chemicals, and improving energy efficiency.

A key area of progress is the use of heterogeneous catalysts. For example, silica sulfuric acid (SSA) has been successfully employed as a recoverable and reusable catalyst for the preparation of non-symmetrical 1,2,4-trioxanes. liverpool.ac.uk This approach offers significant economic and environmental benefits over homogeneous catalysts that can be difficult to separate from the reaction mixture. liverpool.ac.uk Similarly, the use of FeCl₃ on a silica support provides a heterogeneous system for peracetalization under mild conditions. researchgate.net

The development of one-pot procedures also aligns with green chemistry principles by reducing the number of separate purification steps and minimizing solvent use. researchgate.net Furthermore, there is a move towards replacing hazardous solvents and reagents. For example, some modern photooxygenation reactions avoid chlorinated solvents like CCl₄, which were used in earlier procedures. researchgate.net The use of poly(N-vinylpyrrolidone)–H₂O₂ and poly(4-vinylpyridine)–H₂O₂ complexes as solid, stable equivalents of hydrogen peroxide is another step towards safer and more sustainable oxidation processes. mdpi.com

Biodegradability is another important consideration. While research into the biodegradability of specific synthetic trioxanes is ongoing, related compounds like 1,3,5-trioxane (B122180) are known to be biodegradable, suggesting a potential for designing environmentally benign endoperoxides. slchemtech.com

Table 2: Green Chemistry Approaches in 1,2,4-Trioxane Synthesis

| Green Chemistry Principle | Application in Trioxane Synthesis | Benefits |

|---|---|---|

| Use of Catalysis | Employment of heterogeneous catalysts like Silica Sulfuric Acid (SSA) and FeCl₃/SiO₂. liverpool.ac.ukresearchgate.net | Catalyst reusability, easier product purification, reduced waste. liverpool.ac.uk |

| Atom Economy | Development of one-pot cascade reactions. nih.govresearchgate.net | Fewer reaction steps, reduced solvent and reagent consumption. |

| Use of Safer Solvents and Auxiliaries | Moving away from hazardous solvents like CCl₄ in photooxygenation reactions. researchgate.net | Reduced environmental impact and improved laboratory safety. |

| Design for Energy Efficiency | Reactions are often conducted under mild conditions (e.g., room temperature). liverpool.ac.ukresearchgate.net | Lower energy consumption. |

| Use of Safer Chemicals | Utilizing solid H₂O₂ equivalents for oxidation reactions. mdpi.com | Enhanced stability and safer handling compared to concentrated H₂O₂. |

Advancements in Computational Modeling for Predictive Organic Chemistry

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of 1,2,4-trioxanes. Techniques such as Density Functional Theory (DFT) and other in silico methods provide deep insights into reaction mechanisms, molecular properties, and biological activity. researchgate.netrsc.org

Molecular docking studies are widely used to predict the binding affinity of trioxane derivatives with biological targets, such as the falcipain-2 enzyme in the malaria parasite Plasmodium falciparum. nih.govresearchgate.net These studies help in designing new compounds with potentially enhanced activity by investigating the binding modes and orientation of ligands within the receptor's active site. nih.gov

Computational models are also crucial for elucidating reaction mechanisms. For instance, transition state theory has been used at the Hartree-Fock (HF) level to investigate the iron(II)-mediated breakdown of the trioxane ring, which is central to its antimalarial action. benthamdirect.com Frontier Molecular Orbital (FMO) calculations have been employed to explain the difference in reactivity between 1,2,4-trioxanes and their less active 1,2,4-trioxepane analogues. nih.gov These calculations show that the peroxide σ* orbital in trioxanes is lower in energy and more accessible to attack by Fe(II), rationalizing their superior activity. nih.gov

Furthermore, machine learning (ML) models are emerging as powerful tools for predicting chemical reactivity. youtube.com By training models on experimental data, it is possible to predict reaction outcomes, optimize conditions, and even gain mechanistic insights. youtube.com Although still a developing area for trioxane chemistry specifically, these predictive models hold the promise of accelerating the discovery of new synthetic routes and novel trioxane-based agents. nih.gov

Table 3: Applications of Computational Modeling in 1,2,4-Trioxane Research

| Computational Method | Application | Insights Gained |

|---|---|---|

| Molecular Docking | Predicting binding of trioxane derivatives to biological targets (e.g., falcipain-2). nih.govresearchgate.net | Understanding structure-activity relationships, guiding the design of more potent analogues. nih.gov |

| Density Functional Theory (DFT) | Investigating optimized molecular structures and electronic properties. rsc.org | Elucidating geometric and electronic factors that influence reactivity and stability. |

| Transition State Theory (e.g., Hartree-Fock) | Modeling the mechanism of Fe(II)-mediated trioxane ring cleavage. benthamdirect.com | Understanding the energetics and key steps of the drug activation pathway. |

| Frontier Molecular Orbital (FMO) Calculations | Comparing the electronic accessibility of the peroxide bond in different endoperoxides. nih.gov | Explaining differences in biological activity based on orbital energies. nih.gov |

| Machine Learning (ML) / AI | Predicting reaction outcomes and identifying hazardous reaction products. youtube.comnih.gov | Accelerating reaction optimization and improving laboratory safety by forecasting potential hazards. nih.gov |

Exploration of Unconventional Reactivity Profiles and Reaction Design

While the iron-mediated cleavage of the endoperoxide bridge is the most studied reaction of 1,2,4-trioxanes, researchers are increasingly exploring other facets of their reactivity to design novel applications.

One innovative area is the use of the trioxane ring as a trigger for selective drug delivery. acs.org The principle relies on the fact that the peroxide bond is selectively cleaved by the high concentrations of ferrous iron within the malaria parasite. wikipedia.orgacs.org This cleavage can unmask a secondary reactive functional group, which then undergoes a subsequent reaction, such as a retro-Michael reaction, to release a covalently attached drug molecule. acs.org This approach achieves parasite-selective drug delivery, minimizing off-target effects.

The stability and degradation of the trioxane ring under various conditions are also being systematically studied. For example, the stability of arylvinyl-1,2,4-trioxanes under acidic conditions has been evaluated to determine their suitability for oral administration. nih.gov These studies have shown that while stable to some acids, certain Lewis acids like TMSOTf can efficiently convert the trioxanes into their corresponding ketones. nih.gov

The trioxane motif is also being explored in materials science. Researchers have introduced trioxanes as photodegradable crosslinkers in polymer networks for additive manufacturing. chemrxiv.org In this system, a photoacid generator (PAG) is embedded in the polymer. Upon irradiation with UV light, the PAG releases acid, which then catalyzes the degradation of the stable trioxane crosslinks, allowing for the on-demand disassembly of the material. chemrxiv.org

Furthermore, the versatile reactivity of substituents on the trioxane ring allows for divergent reaction pathways. For example, heterogeneous catalytic hydrogenation of unsaturated trioxanes can be controlled to selectively reduce either the alkene functionality, preserving the peroxide ring, or to induce a ring contraction rearrangement that cleaves the O-O bond to form furan (B31954) structures. researchgate.net

Table 4: Unconventional Applications and Reactivity of 1,2,4-Trioxanes

| Application/Reaction | Description | Trigger/Reagent | Outcome |

|---|---|---|---|

| Selective Drug Delivery | Trioxane acts as a cleavable linker to release a secondary drug. acs.org | Ferrous Iron (Fe(II)) | Parasite-specific release of therapeutic agents. acs.org |

| Controlled Degradation | Acid-catalyzed conversion of the trioxane ring to ketone fragments. nih.gov | Lewis Acids (e.g., TMSOTf) | Formation of corresponding ketones. nih.gov |

| Photodegradable Polymers | Trioxane serves as an acid-labile crosslinker in 3D printed materials. chemrxiv.org | UV Light / Photoacid Generator | On-demand degradation of the polymer network. chemrxiv.org |

| Selective Hydrogenation | Controlled reduction of unsaturated trioxanes. researchgate.net | Heterogeneous Catalysts (e.g., Pd) | Either saturation of double bonds or rearrangement to furans. researchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.